5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14977781
Molecular Formula: C18H16N4O2
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O2 |
|---|---|
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H16N4O2/c23-18(20-11-14-3-1-2-7-19-14)16-10-15(21-22-16)12-4-5-17-13(9-12)6-8-24-17/h1-5,7,9-10H,6,8,11H2,(H,20,23)(H,21,22) |
| Standard InChI Key | TXJSOORJQIHLQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=CC=N4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₈H₁₆N₄O₂, with a molecular weight of 320.3 g/mol. Its IUPAC name, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, reflects three key structural components (Fig. 1):
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2,3-Dihydrobenzofuran: A bicyclic system with an oxygen atom in the furan ring, contributing to hydrophobic interactions and metabolic stability.
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for modulating electronic properties and hydrogen-bonding capacity .
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Pyridin-2-ylmethyl Carboxamide: A polar side chain enhancing solubility and enabling target-specific binding via pyridine nitrogen coordination.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₂ |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=CC=N4 |
| XLogP3 | 2.7 (predicted) |
The Canonical SMILES string illustrates the connectivity: the dihydrobenzofuran group (C1COC2=C1C=C(C=C2)) is linked to the pyrazole ring (C3=NNC(=C3)), which is further connected to the pyridinymethyl carboxamide moiety (C(=O)NCC4=CC=CC=N4).
Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide involves multi-step organic reactions, typically starting with benzofuran and pyrazole precursors . A generalized route includes:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with diketones or alkynes under acidic or basic conditions.
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Benzofuran-Pyrazole Coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the dihydrobenzofuran group .
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Carboxamide Functionalization: Reaction of the pyrazole carboxylic acid with pyridin-2-ylmethylamine using coupling agents like HATU or EDCI.
Critical Reaction Conditions:
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Solvents: Polar aprotic solvents (DMF, DMSO) for coupling reactions.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
Analytical Confirmation
The compound’s structure is validated through spectroscopic and chromatographic methods:
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¹H/¹³C NMR: Peaks at δ 2.07–2.43 ppm (dihydrobenzofuran CH₂), δ 7.2–8.5 ppm (pyridine and pyrazole aromatic protons), and δ 10.2 ppm (carboxamide NH) .
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IR Spectroscopy: Absorptions at 1671 cm⁻¹ (C=O stretch) and 3189 cm⁻¹ (N-H stretch).
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Mass Spectrometry: Molecular ion peak at m/z 320.3 (M+H⁺).
Pharmacokinetic and Toxicological Considerations
ADMET Profiles
Computational predictions using SwissADME indicate:
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Lipophilicity: XLogP3 = 2.7 (optimal for blood-brain barrier penetration).
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Solubility: -3.2 LogS (moderately soluble in aqueous buffers).
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CYP450 Inhibition: High affinity for CYP3A4 (risk of drug-drug interactions) .
Toxicity Risks
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hERG Inhibition: Predicted IC₅₀ = 1.2 µM, suggesting potential cardiotoxicity at high doses .
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Ames Test: Negative for mutagenicity in S. typhimurium TA100 .
Analytical and Industrial Applications
Quality Control Methods
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HPLC Purity: >98% achieved using C18 columns (mobile phase: acetonitrile/water).
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Stability Studies: Degradation <5% under accelerated conditions (40°C/75% RH, 6 months).
Scale-Up Challenges
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Cost of Pyridine Derivatives: Pyridin-2-ylmethylamine costs ~$120/g, necessitating optimized coupling yields.
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Crystallization Issues: Polymorphic forms require controlled cooling rates (0.5°C/min).
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